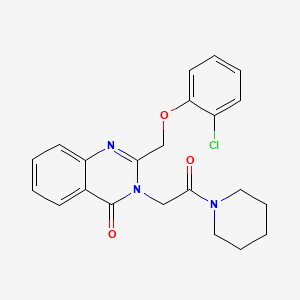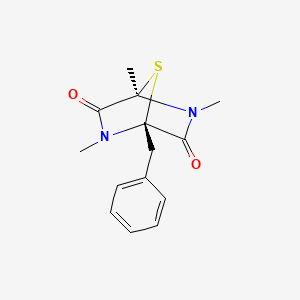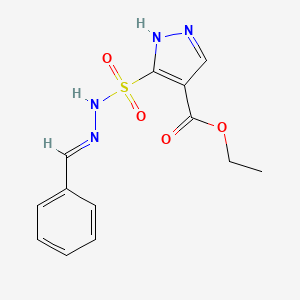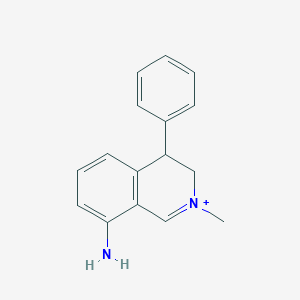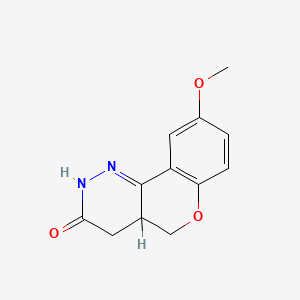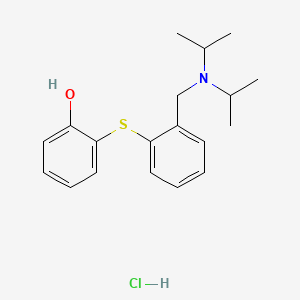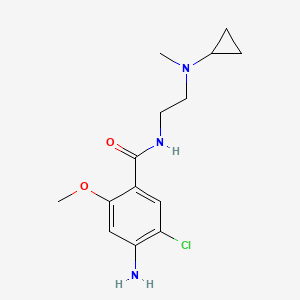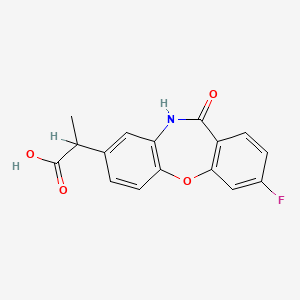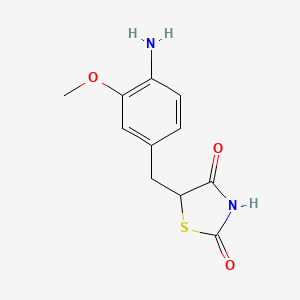
5-(4-Amino-3-methoxybenzyl)-2,4-thiazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Amino-3-methoxybenzyl)-2,4-thiazolidinedione is a synthetic organic compound that belongs to the thiazolidinedione class. This compound is characterized by the presence of a thiazolidinedione ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a benzyl group substituted with an amino and a methoxy group. Thiazolidinediones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Amino-3-methoxybenzyl)-2,4-thiazolidinedione typically involves the reaction of 4-amino-3-methoxybenzylamine with thiazolidinedione derivatives under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.
化学反应分析
Types of Reactions
5-(4-Amino-3-methoxybenzyl)-2,4-thiazolidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino and methoxy groups on the benzyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinedione derivatives.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
5-(4-Amino-3-methoxybenzyl)-2,4-thiazolidinedione has been studied for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-(4-Amino-3-methoxybenzyl)-2,4-thiazolidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
Similar Compounds
4-Amino-3-methoxybenzyl Alcohol: A key intermediate in the synthesis of various organic compounds.
tert-butyl N-[(4-amino-3-methoxyphenyl)methyl]carbamate: Another derivative with potential biological activity.
Uniqueness
5-(4-Amino-3-methoxybenzyl)-2,4-thiazolidinedione is unique due to its specific substitution pattern and the presence of the thiazolidinedione ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
86733-81-5 |
|---|---|
分子式 |
C11H12N2O3S |
分子量 |
252.29 g/mol |
IUPAC 名称 |
5-[(4-amino-3-methoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O3S/c1-16-8-4-6(2-3-7(8)12)5-9-10(14)13-11(15)17-9/h2-4,9H,5,12H2,1H3,(H,13,14,15) |
InChI 键 |
SNBJRZPGEVQCNE-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)CC2C(=O)NC(=O)S2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


